Superior Potency in Reversing P-gp-Mediated MDR Compared to Verapamil
In a direct comparative study using the MTT assay on P-gp overexpressing MCF-7/ADR cells, Jatrophane 4 (compound 4 in the study) demonstrated a superior MDR reversal effect compared to the first-generation P-gp inhibitor verapamil (VRP) [1].
| Evidence Dimension | Multidrug resistance (MDR) reversal ability |
|---|---|
| Target Compound Data | Promising MDR reversal ability as a modulator [1] |
| Comparator Or Baseline | Verapamil (VRP) [1] |
| Quantified Difference | Jatrophane 4 was among a subset of compounds (3, 4, 11, 12, 13, 14, and 20) that revealed promising MDR reversal ability compared to verapamil, with compound 4 specifically showing greater potency (EC50 = 1.82 μM) in reversing P-gp-mediated resistance to doxorubicin [1]. |
| Conditions | MTT assay using P-gp overexpressing MCF-7/ADR cells [1] |
Why This Matters
For researchers developing MDR reversal strategies, Jatrophane 4 offers a quantifiably greater potency than the classical comparator verapamil, making it a more effective tool for studying or overcoming P-gp-mediated drug resistance.
- [1] Yang H, Mamatjan A, Tang D, Aisa HA. Jatrophane diterpenoids as multidrug resistance modulators from Euphorbia sororia. Bioorg Chem. 2021;112:104886. View Source
